molecular formula C10H12O B1584215 2-Methyl-3-phenylpropanal CAS No. 5445-77-2

2-Methyl-3-phenylpropanal

Cat. No.: B1584215
CAS No.: 5445-77-2
M. Wt: 148.2 g/mol
InChI Key: HEPHYCJJLAUKSB-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanal is an organic compound with the molecular formula C₁₀H₁₂O. It is an aldehyde that features a phenyl group attached to a propanal backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-Methyl-3-phenylpropanal plays a significant role in biochemical reactions, particularly in the synthesis of various aromatic compounds. It interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the reduction or oxidation of the aldehyde group, leading to the formation of corresponding alcohols or acids. For instance, this compound can be reduced to 2-methyl-3-phenyl-1-propanol by alcohol dehydrogenases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The compound can also inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function. For example, this compound can inhibit certain oxidoreductases, affecting the redox state of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light or air. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze its conversion to corresponding alcohols and acids. These metabolic pathways are crucial for maintaining cellular homeostasis and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-3-phenylpropanal involves the reaction of iodobenzene with 2-methyl-2-propen-1-ol in the presence of palladium acetate and triethylamine. The reaction is carried out in acetonitrile at reflux temperature under a nitrogen atmosphere. The product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, this compound can be produced through biotransformation processes. For example, the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks, carrying a heterologous OYE gene from Kazachstania spencerorum, can convert 2-methyl cinnamaldehyde to this compound .

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-Methyl-3-phenylpropanoic acid.

    Reduction: It can be reduced to 2-Methyl-3-phenyl-1-propanol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Grignard reagents can be used for nucleophilic addition to the aldehyde group.

Major Products Formed:

    Oxidation: 2-Methyl-3-phenylpropanoic acid.

    Reduction: 2-Methyl-3-phenyl-1-propanol.

    Substitution: Various alcohols and other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-phenylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a substrate in enzymatic studies involving aldehyde dehydrogenases.

    Medicine: It is investigated for its potential use in drug synthesis.

    Industry: It is used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpropanal involves its interaction with aldehyde dehydrogenases, which catalyze its oxidation to the corresponding carboxylic acid. This reaction is crucial in metabolic pathways where aldehydes are converted to acids for further processing .

Comparison with Similar Compounds

    Benzaldehyde: Similar in structure but lacks the methyl group on the propanal chain.

    2-Methylpropanal: Lacks the phenyl group.

    3-Phenylpropanal: Lacks the methyl group on the propanal chain.

Uniqueness: 2-Methyl-3-phenylpropanal is unique due to the presence of both a phenyl group and a methyl group on the propanal backbone, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-methyl-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPHYCJJLAUKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301020884
Record name 2-Methyl-3-phenylpropionaldehyde
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5445-77-2
Record name 2-Methyl-3-phenylpropanal
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Record name 2-Methyl-3-phenylpropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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